1-(2-Hydroxyphenyl)pentan-1-one

説明

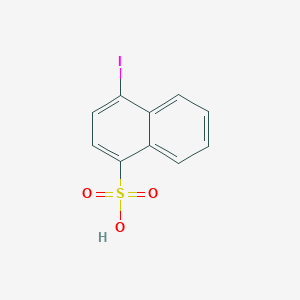

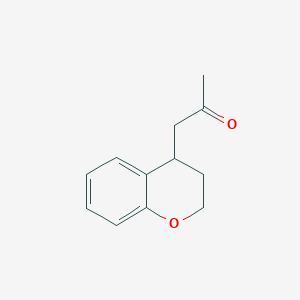

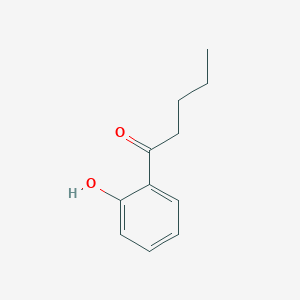

1-(2-Hydroxyphenyl)pentan-1-one is a chemical compound . It is used as a liquid crystal raw material and intermediate . The molecular formula of this compound is C11H14O2 and it has a molar mass of 178.23 .

Synthesis Analysis

A novel collector of 1-(2-Hydroxyphenyl)pentan-1-one was synthesized from 2-hydroxy acetophenone and octanal . The synthesis process involved a multistep procedure .Molecular Structure Analysis

The molecular structure of 1-(2-Hydroxyphenyl)pentan-1-one was optimized using density functional theory at the B3LYP method with a 6-311G** basis set . The oxygen atoms and π-system revealed a high chemical reactivity for the title compound as electron donor spots and active sites for an electrophilic attack .Chemical Reactions Analysis

The chemical reactivity of 1-(2-Hydroxyphenyl)pentan-1-one was studied using quantum chemical parameters such as hardness, softness, electronegativity, and electrophilicity . The carbonyl group in the molecule was shown to play a significant role in antibacterial activity .Physical And Chemical Properties Analysis

The physical and chemical properties of 1-(2-Hydroxyphenyl)pentan-1-one include a density of 1.0292 (rough estimate), a melting point of 62-65 °C, a boiling point of 182-183°C/3mmHg (lit.), a flashing point of 134.7°C, a vapor pressure of 0.000158mmHg at 25°C, and a refractive index of 1.5390 (estimate) .科学的研究の応用

Polymorphism in Derivatives A study identified a new polymorph of 1-(4-hydroxyphenyl)pentan-1-one, a derivative of 1-(2-Hydroxyphenyl)pentan-1-one, by differential scanning calorimetry, hot stage microscopy, and X-ray powder diffraction. This polymorph, obtained by crystallization from melt, demonstrates the compound's potential in crystallography and material science research (Lopes et al., 2017).

Characterization in Designer Drugs Though related to drug research, an important application is the mass spectrometric, nuclear magnetic resonance spectroscopic, and infrared spectroscopic characterization of derivatives like pentedrone, which is structurally similar to 1-(2-Hydroxyphenyl)pentan-1-one (Westphal et al., 2012).

Anticancer Activities Derivatives of 1-(2-Hydroxyphenyl)pentan-1-one have been synthesized and evaluated for anticancer activities. For example, a heterocyclic compound incorporating a derivative showed significant activity against bone cancer cell lines (Lv et al., 2019).

Chemical Transformations and Reactions Research includes studying the chemical behavior and transformations of derivatives, like the Lewis acid catalyzed stereoselective hydrosilylation of ketones, demonstrating the compound's relevance in organic chemistry and catalysis (Asao et al., 2002).

Bioremediation Applications A study exploring the role of laccase from Fusarium incarnatum in the bioremediation of environmental pollutants like Bisphenol A, shows the potential application of related compounds in environmental science (Chhaya & Gupte, 2013).

Natural Source Derivatives and Biological Activity Derivatives from natural sources, like those isolated from endophytic Cryptosporiopsis sp., demonstrate biological activities such as cytotoxicity against cancer cell lines and antibacterial properties (Zilla et al., 2013).

Theoretical and Molecular Studies Theoretical studies, like those involving density functional theory and molecular docking, help in understanding the chemical and antibacterial activities of derivatives, offering insights into their pharmacological potential (Deghady et al., 2021).

将来の方向性

The future directions for the study of 1-(2-Hydroxyphenyl)pentan-1-one could involve further exploration of its pharmacological activities, including its potential antibacterial, antifungal, anti-inflammatory, and anticancer properties . Additionally, more research could be conducted to understand its mechanism of action and to develop it as a potential therapeutic agent.

特性

IUPAC Name |

1-(2-hydroxyphenyl)pentan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O2/c1-2-3-7-10(12)9-6-4-5-8-11(9)13/h4-6,8,13H,2-3,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJFVHMXWJOMCKU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(=O)C1=CC=CC=C1O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00939821 | |

| Record name | 1-(2-Hydroxyphenyl)pentan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00939821 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2-Hydroxyphenyl)pentan-1-one | |

CAS RN |

18430-91-6 | |

| Record name | NSC49322 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=49322 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-(2-Hydroxyphenyl)pentan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00939821 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Methylpyrido[4,3-d]pyrimidin-4(3H)-one](/img/structure/B180197.png)

![(3R,3aR,6S,6aR)-Hexahydrofuro[3,2-b]furan-3,6-diyl bis(4-hydroxybenzoate)](/img/structure/B180219.png)